Researchers requiring maximal anabolic effects without androgenicity often find standard ecdysterone insufficient. Cyasterone, a polyhydroxylated phytoecdysteroid, offers a solution with its unique γ-lactone side chain conferring substantially higher anabolic activity. Key advantages:
Cyasterone is a polyhydroxylated plant steroid belonging to the phytoecdysteroid class, compounds known to stimulate protein synthesis and promote anabolic processes in mammals without binding to androgen receptors [REFS-1, REFS-2]. As a structural analog of insect molting hormones, it is investigated primarily for its potential to increase muscle mass and physical performance. Unlike more common phytoecdysteroids, Cyasterone's distinct side-chain structure contributes to a significantly higher level of biological activity, making it a key compound for research where maximal anabolic effect is a primary consideration [3].
While structurally similar, phytoecdysteroids are not functionally interchangeable. Substituting Cyasterone with more common or less expensive analogs like Ecdysterone (20-Hydroxyecdysone) or Ponasterone A can lead to a significant reduction in anabolic activity. Direct comparative studies demonstrate that minor variations in the side-chain structure, such as the cyclic lactone present in Cyasterone, result in substantial differences in the stimulation of protein synthesis [1]. For applications requiring high, reproducible anabolic effects, such as muscle hypertrophy studies or the development of performance-focused supplements, selecting a compound based on proven quantitative potency rather than generic class membership is critical to achieving desired outcomes.
In a foundational comparative study using an in vivo model in rats, Cyasterone demonstrated significantly higher anabolic activity than the widely used phytoecdysteroid, Ecdysterone (20-Hydroxyecdysone). [1]. When assessing the total protein content of the liver post-administration, Cyasterone exhibited an anabolic effect coefficient of 2.08, markedly outperforming Ecdysterone's coefficient of 1.79. This positions Cyasterone as a more potent stimulator of protein synthesis than the most common in-class substitute. [1].
| Evidence Dimension | Anabolic Effect (Ratio of total protein content in liver vs. control) |
| Target Compound Data | 2.08 (Cyasterone) |
| Comparator Or Baseline | 1.79 (Ecdysterone); 1.40 (Ponasterone A) |
| Quantified Difference | ~16% greater anabolic effect than Ecdysterone |
| Conditions | In vivo study in growing male rats, administered orally at 5 mg/kg for 7 days. |
For researchers needing to elicit a stronger anabolic response, Cyasterone provides a quantifiable performance advantage over the most common and frequently cited phytoecdysteroid.
The same in vivo study also benchmarked phytoecdysteroids against the synthetic anabolic steroid Nerobol (Methandrostenolone) [1]. Cyasterone's anabolic effect coefficient of 2.08 was comparable to Nerobol's coefficient of 2.24. This demonstrates that Cyasterone delivers a level of anabolic stimulation approaching that of a well-established synthetic agent, but without the associated androgenic pathways. This makes it a valuable tool for studying non-androgenic mechanisms of muscle growth.
| Evidence Dimension | Anabolic Effect (Ratio of total protein content in liver vs. control) |
| Target Compound Data | 2.08 (Cyasterone) |
| Comparator Or Baseline | 2.24 (Nerobol / Methandrostenolone) |
| Quantified Difference | Cyasterone achieves ~93% of the anabolic effect of the synthetic steroid Nerobol in this assay. |
| Conditions | In vivo study in growing male rats, administered orally at 5 mg/kg for 7 days. |
Procurement of Cyasterone is justified for studies requiring a potent, non-hormonal anabolic agent that serves as a relevant natural alternative to synthetic steroids for mechanistic or performance research.
Cyasterone is distinguished from Ecdysterone by the presence of a γ-lactone (a five-membered cyclic ester) in its side chain, forming a spirostane-type structure [REFS-1, REFS-2]. This structural feature is absent in many other common phytoecdysteroids like Ecdysterone and Ponasterone A. The consistently high anabolic activity observed in Cyasterone and the structurally related Turkesterone suggests this side-chain configuration is a key determinant of potency, potentially influencing receptor interaction or metabolic stability.
| Evidence Dimension | Key Structural Feature |
| Target Compound Data | Presence of a C-20, C-22, C-24, C-25 spirostane-type γ-lactone side chain. |
| Comparator Or Baseline | Absence of lactone ring; open hydroxylated side chain (Ecdysterone). |
| Quantified Difference | Qualitative structural difference. |
| Conditions | Standard chemical structure analysis. |
For structure-activity relationship studies or projects aiming to maximize biological effect, Cyasterone's unique structure provides a clear rationale for its selection over simpler, less potent analogs.
Based on its quantitatively demonstrated superiority over Ecdysterone, Cyasterone is the right choice for use as a high-potency, non-androgenic positive control in both in vitro (e.g., C2C12 myotubes) and in vivo models of muscle hypertrophy [1]. Its use ensures a robust and reproducible anabolic response, providing a stronger baseline for evaluating novel compounds.
Cyasterone's unique γ-lactone side chain and high anabolic activity make it an ideal lead compound for medicinal chemistry and SAR studies [2]. Researchers can procure Cyasterone to investigate how modifications to the spirostane moiety affect anabolic potency, providing insights for the design of novel, non-steroidal anabolic agents.
Given its high anabolic index, approaching that of synthetic steroids, Cyasterone is a primary candidate for formulation into advanced dietary supplements or research formulations aimed at maximizing muscle mass and strength [1]. Its procurement is justified for projects where achieving a greater anabolic effect than standard Ecdysterone-based products is a key commercial or research objective.